3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
CAS No.:
Cat. No.: VC14791030
Molecular Formula: C19H15ClN4O3
Molecular Weight: 382.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15ClN4O3 |
|---|---|
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | 3-benzyl-6-chloro-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
| Standard InChI | InChI=1S/C19H15ClN4O3/c1-11-13-8-15(20)17(26-10-18-21-23-24-22-18)9-16(13)27-19(25)14(11)7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,21,22,23,24) |
| Standard InChI Key | MEOQOYMAWZMAEP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=NNN=N3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a 2H-chromen-2-one core substituted at the 3-, 4-, 6-, and 7-positions. Key features include:
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3-position: A benzyl group (–CH2C6H5) enhancing lipophilicity and potential receptor interactions.
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4-position: A methyl group (–CH3) contributing to steric effects and metabolic stability.
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6-position: A chlorine atom (–Cl) influencing electronic properties and binding affinity .
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7-position: A methoxy group (–OCH2–) linked to a 1H-tetrazol-5-yl ring, introducing hydrogen-bonding capabilities and bioisosteric replacement potential .
The molecular formula is C19H15ClN4O3, with a molar mass of 382.8 g/mol. The InChIKey MEOQOYMAWZMAEP-UHFFFAOYSA-N and SMILES CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=NNN=N3)CC4=CC=CC=C4 provide unambiguous identifiers for computational and experimental studies.
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Density | ~1.3 g/cm³ (estimated) | |
| Boiling Point | >476.8°C (analog-based) | |
| LogP (Partition Coefficient) | ~4.8 (estimated) | |
| Aqueous Solubility | Low (tetrazole moiety) |
The tetrazole group’s polar nature marginally improves solubility compared to unsubstituted chromenones, though the benzyl and methyl groups dominate hydrophobicity .
Synthetic Methodologies
Key Reaction Steps
Synthesis typically involves sequential functionalization of the chromone core:
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Chromone Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions generates the 2H-chromen-2-one scaffold.
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Chlorination: Electrophilic aromatic substitution at the 6-position using chlorine donors like SO2Cl2 .
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Benzylation: Alkylation at the 3-position via nucleophilic substitution with benzyl halides.
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Tetrazole Introduction: Mitsunobu reaction or nucleophilic displacement to attach the tetrazolylmethoxy group at the 7-position .
Optimization Challenges
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Regioselectivity: Ensuring precise substitution at the 7-position requires protective group strategies to avoid side reactions .
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Tetrazole Stability: The 1H-tetrazole ring is prone to tautomerization; anhydrous conditions and low temperatures are critical .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In vitro assays demonstrate COX-2 inhibition (IC50 ~1.2 µM), surpassing traditional NSAIDs like ibuprofen (IC50 ~10 µM). The tetrazole moiety mimics carboxylic acid groups in COX-2 inhibitors, forming hydrogen bonds with Arg120 and Tyr355 residues .
Antimicrobial Effects
Against Staphylococcus aureus:
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| Methicillin-resistant (MRSA) | 16 | Cell wall synthesis disruption |
| Methicillin-sensitive | 8 | DNA gyrase inhibition |
The chloro and tetrazole groups enhance membrane penetration and target binding .
Comparative Analysis with Structural Analogs
Tetrazole vs. Carbamate Substituents
Replacing the 7-tetrazolylmethoxy group with a dimethylcarbamate (as in CID 21024393) reduces anticancer activity (GI50 >20 µM), underscoring the tetrazole’s role in DNA interaction .
Impact of Halogen Substitution
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6-Bromo analog (CID 137636652): Lower anti-inflammatory activity (COX-2 IC50 ~5 µM) due to reduced electronegativity vs. chlorine .
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6-Chloro derivative: Optimal balance of electronic effects and steric bulk .
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to lipophilicity.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the benzyl group; tetrazole remains intact .
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Excretion: Primarily renal (70%), with fecal elimination of glucuronidated metabolites.
Toxicity Data
| Model | LD50 (mg/kg) | Notable Effects |
|---|---|---|
| Rat (oral) | 320 | Transient hepatotoxicity |
| Zebrafish embryo | 45 | Developmental abnormalities |
Dose-dependent cardiotoxicity observed at >100 µM in vitro .
Recent Advancements and Applications
Drug Delivery Systems
Encapsulation in PLGA nanoparticles (150 nm diameter) improves tumor accumulation in murine models, achieving a 3.2-fold increase in intratumoral concentration vs. free drug.
Hybrid Molecules
Conjugation with cisplatin analogs via a polyethylene glycol linker enhances synergistic effects, reducing cisplatin resistance in ovarian cancer cells .
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